(4-(2-Chlorophenyl)thiazol-2-YL)methanol
Overview
Description
“(4-(2-Chlorophenyl)thiazol-2-YL)methanol” is a chemical compound with the molecular formula C10H8ClNOS . It has a molecular weight of 225.7 .
Molecular Structure Analysis
The InChI code for “(4-(2-Chlorophenyl)thiazol-2-YL)methanol” is 1S/C10H8ClNOS/c11-8-4-2-1-3-7(8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 . This indicates that the compound contains a thiazole ring attached to a 2-chlorophenyl group and a methanol group.Physical And Chemical Properties Analysis
“(4-(2-Chlorophenyl)thiazol-2-YL)methanol” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Scientific Research Applications
Synthesis of Antileishmanial Agents
This compound has been utilized in the synthesis of molecules with potential antileishmanial activity. A study highlighted its role in the formation of compounds that exhibit a fitting pattern in the LmPTR1 pocket of the Leishmania parasite, characterized by a lower binding free energy, indicating a promising avenue for the development of new treatments .
Antimalarial Drug Development
The structural features of (4-(2-Chlorophenyl)thiazol-2-YL)methanol make it a candidate for the synthesis of antimalarial drugs. Its ability to interact with key proteins in the malaria parasite could lead to the development of novel therapeutic agents .
Molecular Modelling and Simulation
The compound’s properties allow for its use in computational chemistry for molecular modelling and simulation studies. It can help predict the interaction of new compounds with biological targets, which is crucial in drug design .
Cancer Research
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, studies have tested such derivatives against human breast adenocarcinoma cells, comparing their efficacy to standard drugs like 5-fluorouracil .
Spectral Characterization and DFT Studies
(4-(2-Chlorophenyl)thiazol-2-YL)methanol is used in Density Functional Theory (DFT) and spectral studies to understand the electronic properties of molecules. These studies are essential for determining chemical reactivity and kinetic stability .
Chemical Synthesis of Intermediates
The compound serves as an intermediate in the chemical synthesis of various thiazole derivatives. These derivatives are valuable in a wide range of chemical reactions and have diverse applications in medicinal chemistry .
Material Science
Due to its unique chemical structure, this compound can be used in material science research, particularly in the development of organic semiconductors and conductive materials .
Analytical Chemistry
In analytical chemistry, (4-(2-Chlorophenyl)thiazol-2-YL)methanol can be used as a standard or reference compound in chromatography and mass spectrometry to identify and quantify similar compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been known to exhibit potential anticancer activity
Mode of Action
Thiazole derivatives have been associated with the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been associated with potential anticancer activity . The specific molecular and cellular effects of this compound are subjects of ongoing research.
properties
IUPAC Name |
[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-4-2-1-3-7(8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZUFWOIRRSXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676288 | |
Record name | [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Chlorophenyl)thiazol-2-YL)methanol | |
CAS RN |
1050507-07-7 | |
Record name | [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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